N-Desmethyl Eletriptan Hydrochloride

Description

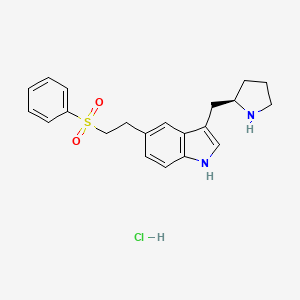

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPISBGKXDNXXHO-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Eletriptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Eletriptan, the primary active metabolite of the anti-migraine drug Eletriptan, is a crucial compound for pharmacokinetic studies and impurity profiling. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Eletriptan Hydrochloride. It includes a proposed synthetic pathway, detailed experimental protocols for characterization, and a summary of its known biological role. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Eletriptan is a second-generation triptan, a class of drugs that are selective 5-hydroxytryptamine (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1][2] These receptors are involved in cranial vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, mechanisms that are effective in the acute treatment of migraine headaches.[3][4] Eletriptan is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of its N-demethylated metabolite, N-Desmethyl Eletriptan.[1][5] This metabolite is also pharmacologically active, exhibiting vasoconstrictive properties similar to the parent compound.[3] Therefore, the synthesis and characterization of this compound are essential for a thorough understanding of Eletriptan's overall pharmacological profile and for the accurate quantification of impurities in the drug substance.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-Desmethyl Eletriptan HCl.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Carbamate Intermediate

-

To a solution of Eletriptan (1.0 eq) in dry toluene, add ethyl chloroformate (1.2 eq).

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to N-Desmethyl Eletriptan

-

Dissolve the purified carbamate intermediate in a mixture of acetic acid and hydrobromic acid (48%).

-

Reflux the solution for 4-6 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield crude N-Desmethyl Eletriptan.

-

Purify by column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N-Desmethyl Eletriptan in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H25ClN2O2S | [8] |

| Molecular Weight | 403.95 g/mol | [8] |

| CAS Number | 1391054-78-6 | [9] |

| Appearance | White to off-white solid | (Expected) |

Spectroscopic and Chromatographic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole, pyrrolidine, and phenylsulfonyl ethyl moieties, with the absence of the N-methyl signal seen in Eletriptan. |

| ¹³C NMR | Resonances for all 21 carbon atoms, with chemical shifts consistent with the proposed structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 369.16. |

| HPLC Purity | A single major peak with a purity of ≥98%. |

| FT-IR | Characteristic peaks for N-H, C-H, S=O, and aromatic C=C bonds. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 6.8).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 225 nm.[10]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) for full structural elucidation.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns for further structural confirmation.

Biological Activity and Signaling Pathway

N-Desmethyl Eletriptan is an active metabolite that contributes to the overall therapeutic effect of Eletriptan. Like its parent compound, it acts as a selective agonist at 5-HT1B and 5-HT1D receptors.[3]

Mechanism of Action

The therapeutic action of triptans in migraine is attributed to:

-

Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[4]

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP (calcitonin gene-related peptide).[2][4]

Generalized 5-HT1B/1D Receptor Signaling Pathway

Caption: Generalized signaling of N-Desmethyl Eletriptan.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. While a definitive, published synthetic protocol is not available, the proposed demethylation of Eletriptan offers a logical and feasible approach. The detailed characterization methods outlined are essential for confirming the structure and purity of the synthesized compound. A thorough understanding of N-Desmethyl Eletriptan is critical for advancing our knowledge of Eletriptan's pharmacology and for ensuring the quality and safety of this important anti-migraine medication. Further research to establish a validated and optimized synthesis would be a valuable contribution to the field.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. crpsonline.com [crpsonline.com]

Physicochemical Properties of N-Desmethyl Eletriptan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

While extensive experimental data for N-Desmethyl Eletriptan Hydrochloride is not widely published, the following information has been established.

| Property | Data | Source |

| Chemical Name | (R)-5-(2-(Phenylsulfonyl)ethyl)-3-(pyrrolidin-2-ylmethyl)-1H-indole hydrochloride | [1][2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂S | [3][4] |

| Molecular Weight | 403.95 g/mol | [3] |

| CAS Number | 1391054-78-6 | [1][3][5] |

| N-Desmethyl Eletriptan (Free Base) Molecular Formula | C₂₁H₂₄N₂O₂S | [6][7] |

| N-Desmethyl Eletriptan (Free Base) Molecular Weight | 368.49 g/mol | [7] |

| N-Desmethyl Eletriptan (Free Base) CAS Number | 153525-55-4 | [6][7] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[8][9][10][11]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[8]

-

Glass capillary tubes (sealed at one end).[8]

-

Mortar and pestle.

-

Sample of this compound.

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.[9]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[9]

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this temperature range.[11]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[12][13][14][15][16]

Apparatus:

-

Analytical balance.

-

Glass flasks or vials with screw caps.

-

Constant temperature shaker bath.

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Calibrated pH meter.

-

This compound sample.

-

Purified water (or other aqueous buffers of desired pH).

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask. The excess solid ensures that equilibrium is reached from a state of supersaturation.

-

Equilibration: The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

pH Measurement: The pH of the saturated solution is measured and recorded.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like this compound, the pKa value is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a precise method for its determination.[17][18][19][20][21]

Apparatus:

-

Potentiometer with a calibrated pH electrode.

-

Automated titrator or a burette.

-

Stir plate and stir bar.

-

Beaker or titration vessel.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

This compound sample.

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution. The vessel is blanketed with an inert gas to prevent the absorption of atmospheric carbon dioxide.

-

Titration: The solution is titrated with the standardized strong base (or acid, depending on the starting pH and the expected pKa). The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the compound is in its ionized form. For more accurate results, the derivative of the titration curve can be calculated to pinpoint the equivalence point.

Signaling Pathway and Metabolism

Eletriptan, the parent drug of N-Desmethyl Eletriptan, is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[22][23][24][25][26] Its therapeutic action in migraine is attributed to the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[22]

Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[27][28][29][30][31] The major metabolic pathway is N-demethylation, which results in the formation of N-Desmethyl Eletriptan.[27][31]

Metabolic conversion of Eletriptan.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Workflow for physicochemical analysis.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. This compound | 1391054-78-6 [chemicea.com]

- 3. Page loading... [guidechem.com]

- 4. BioOrganics [bioorganics.biz]

- 5. This compound | CAS No: 1391054-78-6 [aquigenbio.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]

- 25. What are 5-HT1B receptor agonists and how do they work? [synapse.patsnap.com]

- 26. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]

- 27. go.drugbank.com [go.drugbank.com]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. labeling.pfizer.com [labeling.pfizer.com]

- 30. N02CC06 - Eletriptan [drugsporphyria.net]

- 31. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Mechanism of Action of N-Desmethyl Eletriptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of N-Desmethyl Eletriptan Hydrochloride, the principal active metabolite of the selective serotonin 5-HT1B/1D receptor agonist, Eletriptan. While specific quantitative binding and functional potency data for N-Desmethyl Eletriptan are not extensively available in public literature, this document synthesizes the known pharmacological characteristics of this metabolite, primarily in comparison to its parent compound. The guide details the presumed interaction of N-Desmethyl Eletriptan with 5-HT1B and 5-HT1D receptors, the associated signaling pathways, and the established experimental protocols for assessing these interactions. All available comparative data are presented in structured tables, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Eletriptan is a second-generation triptan widely prescribed for the acute treatment of migraine. Its therapeutic efficacy is attributed to its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Eletriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its sole active metabolite, N-desmethyl eletriptan.[1] This metabolite circulates in plasma at concentrations of 10-20% of the parent drug and is understood to contribute to the overall pharmacological effect of eletriptan.[2] This guide focuses on the in vitro mechanism of action of this compound, providing a detailed overview for research and drug development purposes.

Core Mechanism of Action at 5-HT1B/1D Receptors

N-Desmethyl Eletriptan, like its parent compound, is believed to exert its pharmacological effects through agonism at 5-HT1B and 5-HT1D receptors.

-

5-HT1B Receptor Agonism: These receptors are predominantly located on the smooth muscle cells of cranial blood vessels.[1] Agonism by N-Desmethyl Eletriptan is expected to induce vasoconstriction of these vessels, counteracting the vasodilation associated with migraine attacks.

-

5-HT1D Receptor Agonism: These receptors are primarily found on presynaptic trigeminal nerve endings.[1] Activation of these receptors by N-Desmethyl Eletriptan is thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which play a crucial role in the inflammatory cascade of migraine.

Quantitative In Vitro Pharmacology

While direct and comprehensive in vitro quantitative data for this compound is sparse in the available literature, it is consistently reported to possess approximately 10% of the potency of the parent compound, eletriptan.[1] For a comprehensive understanding, the well-documented in vitro pharmacology of eletriptan is presented below as a benchmark.

Receptor Binding Affinity

The binding affinity of a compound to its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (KD), with lower values indicating higher affinity.

Table 1: Receptor Binding Profile of Eletriptan

| Receptor Subtype | Radioligand | Tissue/Cell Line | KD (nM) | Reference |

|---|---|---|---|---|

| Human 5-HT1B | [3H]Eletriptan | Recombinant HeLa cells | 3.14 | Napier et al., 1999 |

| Human 5-HT1D | [3H]Eletriptan | Recombinant HeLa cells | 0.92 | Napier et al., 1999 |

N-Desmethyl Eletriptan is expected to have a higher KD at these receptors, reflecting its lower potency.

Functional Potency

Functional potency is a measure of the concentration of a compound required to elicit a specific functional response, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 2: Functional Potency of Eletriptan (Illustrative)

| Assay Type | Receptor | Cellular Response | EC50/IC50 (nM) |

|---|---|---|---|

| cAMP Inhibition Assay | 5-HT1B/1D | Inhibition of forskolin-stimulated cAMP accumulation | Data not available in cited literature |

| Vasoconstriction Assay | - | Contraction of isolated cranial blood vessels | Data not available in cited literature |

Given that N-Desmethyl Eletriptan exhibits approximately 10% of the potency of eletriptan, its EC50/IC50 values are anticipated to be roughly 10-fold higher than those of the parent compound.

Signaling Pathways

Activation of 5-HT1B and 5-HT1D receptors by an agonist like N-Desmethyl Eletriptan initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).

References

The Biological Activity of N-Desmethyl Eletriptan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eletriptan, a second-generation triptan, is a potent and selective agonist of the 5-HT1B and 5-HT1D serotonin receptors, widely prescribed for the acute treatment of migraine.[1][2] Its therapeutic effect is attributed to cranial vasoconstriction and inhibition of neuropeptide release in the trigeminal nervous system.[1] Upon oral administration, eletriptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This metabolic process yields several metabolites, with the N-desmethyl derivative being the only one identified as biologically active.[3][5] This technical guide provides a comprehensive analysis of the biological activity of N-desmethyl eletriptan, summarizing its pharmacological profile, and presenting relevant experimental methodologies and signaling pathways.

Pharmacokinetics and Metabolism of Eletriptan

Eletriptan is well-absorbed orally, with a bioavailability of approximately 50%.[3] It is primarily cleared through hepatic metabolism mediated by CYP3A4.[4] The major active metabolite is formed through N-demethylation of the parent compound.[3][5] The plasma concentration of N-desmethyl eletriptan is approximately 10-20% of the parent drug, and it exhibits a longer half-life of about 13 hours, compared to eletriptan's 4-hour half-life.[5][6] Despite its presence and activity, its contribution to the overall clinical effect of eletriptan is generally considered to be not significant due to its lower systemic exposure.[5][6]

Metabolic Pathway of Eletriptan

References

- 1. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human 5-HT1 receptor subtypes exhibit distinct G protein coupling behaviors in membranes from Sf9 cells. | Semantic Scholar [semanticscholar.org]

- 5. karger.com [karger.com]

- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Eletriptan Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of N-Desmethyl Eletriptan Hydrochloride, the sole active metabolite of the migraine therapeutic, Eletriptan. Understanding the behavior of this metabolite is crucial for a complete picture of Eletriptan's efficacy and safety profile.

Introduction

Eletriptan is a second-generation selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine.[1][2] Its therapeutic effect is attributed to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[1][2] Eletriptan undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its only known active metabolite, N-Desmethyl Eletriptan (UK-120,413).[2][3] This metabolite, while less potent than the parent compound, contributes to the overall pharmacological activity and is therefore a key consideration in the drug's clinical profile.

Pharmacokinetics

N-Desmethyl Eletriptan exhibits distinct pharmacokinetic characteristics compared to its parent compound, Eletriptan. While comprehensive human pharmacokinetic data for the metabolite is not extensively published, available information provides valuable insights into its absorption, distribution, metabolism, and excretion.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for both Eletriptan and its active metabolite, N-Desmethyl Eletriptan. It is important to note that some data for the metabolite are estimations or derived from animal studies.

Table 1: Pharmacokinetic Parameters of Eletriptan in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (hours) | 1.5 - 2.0 | [1][2] |

| Cmax | Dose-dependent | [1] |

| AUC | Dose-dependent | [1] |

| Bioavailability (%) | ~50 | [1][2] |

| Half-life (hours) | ~4 | [2][3] |

| Protein Binding (%) | ~85 | [3] |

Table 2: Pharmacokinetic Parameters of N-Desmethyl Eletriptan

| Parameter | Value | Species | Reference |

| Plasma Concentration | 10-20% of Eletriptan | Human | [3][4] |

| Half-life (hours) | ~13 (estimated) | Human | [2][3] |

| Cmax (ng/mL) | 3.7 (without ketoconazole) | Rat | [5] |

| Cmax (ng/mL) | 1.1 (with ketoconazole) | Rat | [5] |

| Potency | ~10% of Eletriptan | - | [1] |

Metabolism

The metabolic conversion of Eletriptan to N-Desmethyl Eletriptan is a critical step in its biotransformation. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The primary metabolic pathway for Eletriptan is N-demethylation of the pyrrolidine ring, catalyzed predominantly by the CYP3A4 isoenzyme.[4] Minor contributions from other isoforms such as CYP2D6, CYP2C9, and CYP2C19 have also been observed in vitro.[4]

Figure 1. Metabolic conversion of Eletriptan to its active metabolite.

Experimental Protocols

This section outlines representative experimental protocols for key studies in the evaluation of N-Desmethyl Eletriptan's pharmacokinetics and metabolism, based on established scientific methodologies.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical experiment to investigate the metabolism of Eletriptan in vitro.

Figure 2. Workflow for in vitro metabolism study of Eletriptan.

Detailed Method:

-

Preparation of Reagents:

-

Thaw cryopreserved pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of Eletriptan Hydrochloride (e.g., 10 mM in DMSO).

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and Eletriptan (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the disappearance of Eletriptan and the formation of N-Desmethyl Eletriptan using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Quantification of Eletriptan and N-Desmethyl Eletriptan in Human Plasma by LC-MS/MS

This protocol outlines a typical bioanalytical method for the simultaneous quantification of Eletriptan and its metabolite in plasma samples.

Figure 3. Bioanalytical workflow for Eletriptan and its metabolite.

Detailed Method:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of Eletriptan or a structurally similar compound).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Eletriptan, N-Desmethyl Eletriptan, and the internal standard.

-

-

Method Validation:

-

The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

Conclusion

N-Desmethyl Eletriptan is the primary and only known active metabolite of Eletriptan, formed predominantly via CYP3A4-mediated N-demethylation. While its plasma concentrations are significantly lower than the parent drug and its potency is reduced, its longer half-life suggests a potential contribution to the sustained therapeutic effect of Eletriptan. A thorough understanding of the pharmacokinetics and metabolism of both Eletriptan and N-Desmethyl Eletriptan is essential for optimizing drug therapy, predicting potential drug-drug interactions, and ensuring patient safety in the clinical management of migraine. Further research to fully characterize the human pharmacokinetic profile of N-Desmethyl Eletriptan would be beneficial for a more complete understanding of its clinical significance.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eletriptan: Package Insert / Prescribing Information [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Profile of N-Desmethyl Eletriptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies conducted on N-Desmethyl Eletriptan Hydrochloride, the primary active metabolite of the anti-migraine agent Eletriptan. Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its N-desmethyl derivative.[1] This document collates available quantitative data on the pharmacological activity of N-Desmethyl Eletriptan, details the experimental protocols for its characterization, and presents key signaling pathways and workflows in a clear, visual format. The information herein is intended to support further research and development efforts in the field of migraine therapeutics.

Introduction

Eletriptan is a second-generation triptan, a class of drugs that are selective 5-hydroxytryptamine (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[2] These receptors are implicated in the pathophysiology of migraine. The therapeutic efficacy of Eletriptan is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[3]

The metabolic fate of Eletriptan is a crucial aspect of its pharmacology. In vitro studies have demonstrated that Eletriptan is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, leading to the formation of N-Desmethyl Eletriptan.[1] This metabolite is not only present in systemic circulation but is also pharmacologically active, exhibiting a profile similar to the parent compound. Understanding the in vitro characteristics of N-Desmethyl Eletriptan is therefore essential for a complete picture of Eletriptan's mechanism of action and potential drug-drug interactions.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Serotonin Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| N-Desmethyl Eletriptan | 5-HT1B | Data not available |

| N-Desmethyl Eletriptan | 5-HT1D | Data not available |

| Eletriptan (for comparison) | 5-HT1B | 3.14[4][5] |

| Eletriptan (for comparison) | 5-HT1D | 0.92[4][5] |

Table 2: In Vitro Functional Activity

| Compound | Assay | Parameter | Value |

| N-Desmethyl Eletriptan | Vasoconstriction of human coronary artery | EC50 | Data not available |

| Eletriptan (for comparison) | Vasoconstriction of human meningeal artery | EC50 | ~50 nM[2] |

Note: N-Desmethyl Eletriptan is known to cause vasoconstriction similar to Eletriptan in animal models.

Table 3: Metabolic Profile

| Parameter | Value |

| Primary Metabolizing Enzyme | CYP3A4[1] |

| Plasma Concentration Relative to Parent Drug | 10-20% |

| Estimated Half-life | ~13 hours |

Experimental Protocols

This section details the methodologies for key in vitro experiments relevant to the study of this compound.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol outlines the determination of binding affinity (Ki) of N-Desmethyl Eletriptan for 5-HT1B and 5-HT1D receptors.

Materials:

-

HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors

-

[3H]-GR125743 (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Reaction: In a multi-well plate, combine the cell membrane preparation, [3H]-GR125743 at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of N-Desmethyl Eletriptan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

This protocol describes the evaluation of the vasoconstrictor activity of N-Desmethyl Eletriptan in isolated blood vessels.

Materials:

-

Isolated human coronary or meningeal arteries

-

Krebs-Henseleit solution (physiological salt solution)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Obtain fresh arterial tissue and dissect it into rings of appropriate size.

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Contraction Induction: Add cumulative concentrations of this compound to the organ bath and record the resulting contractile responses using force transducers.

-

Data Analysis: Construct concentration-response curves and determine the EC50 (the concentration that produces 50% of the maximal contraction) and the maximum contractile response (Emax).

In Vitro Metabolism in Human Liver Microsomes

This protocol details the investigation of the metabolic stability and metabolite formation of a compound like Eletriptan, leading to the production of N-Desmethyl Eletriptan.

Materials:

-

Pooled human liver microsomes

-

Eletriptan Hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, phosphate buffer, and Eletriptan Hydrochloride.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug (Eletriptan) and the formation of the metabolite (N-Desmethyl Eletriptan).

-

Data Analysis: Determine the rate of metabolism and the formation kinetics of N-Desmethyl Eletriptan.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vitro studies of this compound.

Caption: Workflow for metabolism and pharmacological characterization.

Caption: Signaling cascade following 5-HT1B/1D receptor activation.

Caption: Relationship between metabolism, activity, and therapeutic relevance.

Conclusion

The in vitro data for this compound, while not as extensively published as for the parent compound, clearly indicate that it is an active metabolite that likely contributes to the overall therapeutic effect of Eletriptan in the management of migraine. Its formation via CYP3A4-mediated metabolism, its ability to bind to target 5-HT1B/1D receptors, and its vasoconstrictor properties underscore the importance of considering its pharmacological profile. Further studies to precisely quantify its receptor binding affinities and functional potencies would be valuable for a more complete understanding of its role. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret future in vitro investigations in this area.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

N-Desmethyl Eletriptan: A Comprehensive Technical Review of its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eletriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine. Its clinical efficacy is attributed not only to the parent drug but also to its sole active metabolite, N-Desmethyl Eletriptan. This technical guide provides an in-depth exploration of the discovery, synthesis, metabolism, and pharmacological significance of N-Desmethyl Eletriptan. Key quantitative data, including pharmacokinetic parameters and receptor binding affinities, are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined, and complex biological pathways and experimental workflows are visualized through Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, offering critical insights into the contribution of this active metabolite to the overall therapeutic profile of Eletriptan.

Introduction

The discovery of triptans revolutionized the acute management of migraine, a debilitating neurological disorder affecting a significant portion of the global population. These drugs are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine.[1][2] Eletriptan, a second-generation triptan, exhibits a favorable pharmacokinetic and pharmacodynamic profile, contributing to its clinical success. Central to its in vivo activity is its biotransformation to N-Desmethyl Eletriptan, an active metabolite that plays a crucial role in the drug's overall therapeutic effect and potential side-effect profile. Understanding the characteristics of this metabolite is paramount for a complete comprehension of Eletriptan's pharmacology.

Discovery and Synthesis

N-Desmethyl Eletriptan was identified as the primary active metabolite of Eletriptan during preclinical and clinical development. Its formation is a result of N-demethylation of the parent compound.

Synthesis of N-Desmethyl Eletriptan

The synthesis of N-Desmethyl Eletriptan can be achieved through a multi-step process, often involving the protection and subsequent deprotection of the secondary amine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of N-Desmethyl Triptans

A common strategy for the synthesis of N-desmethyl triptans involves the reaction of a suitable indole derivative with a protected side chain, followed by deprotection. For instance, a straightforward method for synthesizing N-methyl-2-[5-[substituted-lH-indole-3-yl]ethanamines, which are metabolites of triptans, has been reported.[3] This process is noted for its simplicity and efficiency in isolating the N-desmethyltriptan derivatives as a free base.[3] The synthesis generally involves the reduction of a corresponding amide or a related precursor.[3]

Metabolism of Eletriptan to N-Desmethyl Eletriptan

Eletriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[1][4]

Role of CYP3A4

The N-demethylation of Eletriptan to form N-Desmethyl Eletriptan is predominantly catalyzed by the CYP3A4 isoenzyme.[4][5] This has significant clinical implications, as co-administration of Eletriptan with potent inhibitors or inducers of CYP3A4 can alter its plasma concentrations and those of its active metabolite, potentially affecting efficacy and safety.[2]

Experimental Protocol: In Vitro Metabolism of Eletriptan

To determine the specific CYP450 enzymes responsible for Eletriptan metabolism, in vitro studies using human liver microsomes are conducted.[5]

-

Incubation: Eletriptan is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Inhibition: To identify the specific P450 isoforms involved, selective chemical inhibitors for various CYPs (e.g., ketoconazole for CYP3A4) are included in separate incubations.

-

Analysis: The formation of N-Desmethyl Eletriptan is monitored over time using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Correlation Analysis: The rate of metabolite formation in a panel of individual human liver microsomes is correlated with the activities of specific CYP isoforms in those same microsomes to confirm the primary metabolizing enzyme.[5]

Figure 1: Metabolic pathway of Eletriptan to N-Desmethyl Eletriptan.

Pharmacokinetics

The pharmacokinetic profiles of both Eletriptan and N-Desmethyl Eletriptan have been characterized in human subjects.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Eletriptan and its active metabolite.

| Parameter | Eletriptan | N-Desmethyl Eletriptan | Reference(s) |

| Tmax (hours) | ~1.5 - 2.0 | - | [4] |

| Cmax | Dose-dependent | 10-20% of Eletriptan Cmax | [2] |

| AUC | Dose-dependent | - | [6] |

| Half-life (t1/2) (hours) | ~4 | ~13 | [1] |

| Plasma Protein Binding | ~85% | - | [1] |

| Absolute Bioavailability | ~50% | - | [4] |

Note: Specific Cmax and AUC values for N-Desmethyl Eletriptan are not consistently reported in publicly available literature.

Figure 2: Pharmacokinetic and pharmacodynamic workflow of Eletriptan and N-Desmethyl Eletriptan.

Pharmacological Significance

N-Desmethyl Eletriptan is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of Eletriptan.

Receptor Binding Profile

Experimental Protocol: Receptor Binding Assay

The affinity of a compound for a specific receptor is typically determined using a competitive radioligand binding assay.

-

Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1B or 5-HT1D) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]eletriptan) at a fixed concentration and varying concentrations of the test compound (Eletriptan or N-Desmethyl Eletriptan).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

| Receptor Subtype | Eletriptan Ki (nM) | N-Desmethyl Eletriptan Ki (nM) | Reference(s) |

| 5-HT1A | Modest affinity | - | [1] |

| 5-HT1B | High affinity | - | [7] |

| 5-HT1D | High affinity | - | [7] |

| 5-HT1E | Modest affinity | - | [1] |

| 5-HT1F | High affinity | - | [7] |

| 5-HT2B | Modest affinity | - | [1] |

| 5-HT7 | Modest affinity | - | [1] |

Note: Specific Ki values for N-Desmethyl Eletriptan are not widely published.

Contribution to Therapeutic Effect and Side Effects

With a longer half-life than Eletriptan, N-Desmethyl Eletriptan may contribute to a sustained therapeutic effect.[1] Furthermore, its higher lipophilicity compared to the parent drug suggests a greater potential to cross the blood-brain barrier.[2] This increased central nervous system penetration could contribute to both the anti-migraine efficacy and the potential for CNS-related side effects, such as dizziness and somnolence.[2]

Figure 3: Signaling pathway of Eletriptan and N-Desmethyl Eletriptan at 5-HT1B/1D receptors.

Conclusion

N-Desmethyl Eletriptan is a pharmacologically active metabolite that significantly contributes to the clinical profile of Eletriptan. Its formation via CYP3A4-mediated metabolism, distinct pharmacokinetic properties, and activity at 5-HT1B/1D receptors underscore the importance of considering metabolic pathways in drug development and clinical practice. A thorough understanding of this metabolite is essential for optimizing therapeutic strategies for migraine, managing potential drug-drug interactions, and designing future generations of anti-migraine agents. Further research to fully elucidate the specific receptor binding affinities and the precise contribution of N-Desmethyl Eletriptan to both the efficacy and adverse effect profile of Eletriptan is warranted. the efficacy and adverse effect profile of Eletriptan is warranted.

References

- 1. drugs.com [drugs.com]

- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

N-Desmethyl Eletriptan Hydrochloride: A Technical Review of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of N-desmethyl eletriptan, the primary active metabolite of the anti-migraine agent eletriptan. While direct quantitative binding data for N-desmethyl eletriptan is not extensively available in public literature, this document synthesizes information on its pharmacological activity in relation to its parent compound, eletriptan. This guide includes a detailed examination of the receptor binding profile of eletriptan, established experimental protocols for receptor binding assays, and a discussion of the relevant signaling pathways. The information is intended to support research and development efforts in the field of serotonin receptor pharmacology and migraine therapeutics.

Introduction

Eletriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B/1D receptor agonists, widely prescribed for the acute treatment of migraine headaches.[1] Its therapeutic effect is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.[2] Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its N-desmethyl metabolite, N-desmethyl eletriptan.[3] This metabolite is the only known active metabolite of eletriptan and has been shown to possess a pharmacological profile similar to its parent compound.[1][2][4] However, its plasma concentration is only about 10-20% of that of eletriptan, suggesting its contribution to the overall clinical effect is likely limited.[1][2][4] Understanding the receptor binding affinity of N-desmethyl eletriptan is crucial for a complete characterization of eletriptan's in vivo activity and for the development of future migraine therapies.

Receptor Binding Affinity

N-Desmethyl Eletriptan

Currently, there is a scarcity of publicly available, direct quantitative receptor binding data (e.g., Ki, IC50, Kd) for N-desmethyl eletriptan hydrochloride. However, preclinical studies have consistently indicated that N-desmethyl eletriptan is an active metabolite that exhibits vasoconstrictor activity similar to eletriptan.[1][2][4] It is reported to have approximately 10% of the potency of the parent compound.[3] This suggests that N-desmethyl eletriptan likely shares a similar receptor binding profile with eletriptan, with a focus on the 5-HT1B and 5-HT1D receptors, but with a lower affinity.

Eletriptan

In contrast, the receptor binding affinity of eletriptan has been well-characterized. It demonstrates high affinity for human 5-HT1B and 5-HT1D receptors, which are the primary targets for its anti-migraine activity. The binding affinities for eletriptan at these receptors are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT1B | Eletriptan | 3.14 | 3.14 | 2478 | [5][6] |

| 5-HT1D | Eletriptan | 0.92 | 0.92 | 1576 | [5][6] |

Table 1: Receptor Binding Affinity of Eletriptan

Eletriptan also exhibits modest affinity for 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT7 receptors, and low to no affinity for other serotonin receptor subtypes, as well as adrenergic, dopaminergic, muscarinic, and opioid receptors.[4]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A typical experimental protocol for a competitive radioligand binding assay to determine the Ki of a test compound like N-desmethyl eletriptan for serotonin receptors is outlined below.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing the human recombinant 5-HT receptor subtype of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., serotonin).

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Assay Procedure

-

Membrane Preparation: The cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (N-desmethyl eletriptan). A set of wells containing the radioligand and a high concentration of a non-labeled ligand is included to determine non-specific binding. A set of wells with only the radioligand and membranes is used to determine total binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Relpax (Eletriptan hydrobromide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. DailyMed [dailymed.nlm.nih.gov]

- 3. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of N-Desmethyl Eletriptan Hydrochloride

Introduction

N-Desmethyl Eletriptan is a primary metabolite and a potential impurity in the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for the quantification of N-Desmethyl Eletriptan Hydrochloride is essential for quality control during drug development and manufacturing. This application note describes a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.[4]

Materials and Methods

The chromatographic separation was performed on a Waters 1525 HPLC system equipped with a Waters 2489 UV/Visible detector.[4][5] A C18 analytical column (250 mm x 4.6 mm, 5 µm) was used as the stationary phase.[5][6][7] The mobile phase consisted of a mixture of acetonitrile and a buffer solution. The buffer was prepared by dissolving triethylamine in water and adjusting the pH.[5] The detection wavelength was set based on the UV spectrum of Eletriptan and its impurities, typically around 225 nm to ensure good sensitivity.[5][7]

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

| Column Temperature | Ambient |

| Run Time | 15 minutes |

Standard and Sample Preparation:

A stock solution of this compound was prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Calibration standards were prepared by serial dilution of the stock solution. Test samples were prepared by dissolving the drug substance in the mobile phase to a suitable concentration.

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[6]

| Validation Parameter | Result |

| Linearity Range | 0.1 - 2.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Specificity | No interference from blank and placebo |

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7] The method was able to separate the degradation products from the main peak of N-Desmethyl Eletriptan, confirming its specificity and stability-indicating capability.

Experimental Protocol: HPLC Determination of this compound

1. Objective

To provide a detailed procedure for the quantitative determination of this compound in a drug substance using a validated stability-indicating RP-HPLC method.

2. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Triethylamine (TEA)

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

0.45 µm Nylon Membrane Filters

3. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

C18 Column (250 mm x 4.6 mm, 5 µm)

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes

4. Preparation of Solutions

-

Buffer Preparation (pH 6.8): Dissolve 0.5 mL of triethylamine in 1000 mL of water and adjust the pH to 6.8 with orthophosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase by sonication before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Curve Solutions: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 0.1 to 2.0 µg/mL.

-

Sample Solution (1 mg/mL): Accurately weigh about 50 mg of the Eletriptan drug substance sample and transfer it to a 50 mL volumetric flask.[5] Dissolve and dilute to volume with the mobile phase.

5. Chromatographic Procedure

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the calibration standards in triplicate.

-

Inject the sample solution in triplicate.

-

Record the chromatograms and the peak areas.

6. Data Analysis

-

Plot a calibration curve of the mean peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis and determine the slope, intercept, and correlation coefficient (r²).

-

Calculate the concentration of this compound in the sample solution using the regression equation.

-

Calculate the percentage of this compound in the drug substance.

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Analytical Workflow for N-Desmethyl Eletriptan HCl.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. Impurity Profiling of Eletriptan [ijaresm.com]

- 4. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 5. crpsonline.com [crpsonline.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Isolation of N-Desmethyl Eletriptan from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl eletriptan is the major active metabolite of eletriptan, a second-generation triptan used for the treatment of migraine headaches. Accurate quantification of N-desmethyl eletriptan in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the isolation of N-desmethyl eletriptan from biological samples, primarily human plasma, using solid-phase extraction (SPE). The protocol is designed to yield a clean extract suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-desmethyl eletriptan is essential for developing a robust extraction method.

| Property | Value | Source |

| Molecular Weight | 368.5 g/mol | --INVALID-LINK-- |

| XLogP3 | 3.6 | --INVALID-LINK-- |

| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole | --INVALID-LINK-- |

The moderately lipophilic nature (XLogP3 of 3.6) and the presence of a secondary amine group make N-desmethyl eletriptan an ideal candidate for mixed-mode solid-phase extraction.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) SPE sorbent, which combines both reversed-phase and strong cation exchange retention mechanisms. This allows for a more selective extraction and a cleaner final eluate.

Materials:

-

Biological sample (e.g., human plasma)

-

N-desmethyl eletriptan reference standard

-

Eletriptan-d5 (Internal Standard)

-

Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Centrifuge

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

Internal Standard Selection:

A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS.[1] Due to the structural similarity and expected co-elution with the analyte, Eletriptan-d5 is an excellent choice as an internal standard for the quantification of N-desmethyl eletriptan. It will compensate for variations in sample preparation and matrix effects.

SPE Procedure:

The following table outlines the optimized SPE protocol for the isolation of N-desmethyl eletriptan.

| Step | Procedure | Rationale |

| 1. Sample Pre-treatment | To 500 µL of plasma, add 50 µL of internal standard working solution (Eletriptan-d5) and 500 µL of 4% formic acid in water. Vortex for 30 seconds. | Acidification protonates the secondary amine of N-desmethyl eletriptan, facilitating its retention on the cation exchange sorbent. Dilution reduces sample viscosity. |

| 2. Sorbent Conditioning | Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry. | Methanol solvates the polymeric sorbent, and water prepares it for the aqueous sample. |

| 3. Sample Loading | Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min). | A slow flow rate ensures sufficient interaction between the analyte and the sorbent for optimal retention. |

| 4. Washing Step 1 | Wash the cartridge with 1 mL of 2% formic acid in water. | This step removes polar interferences from the cartridge. |

| 5. Washing Step 2 | Wash the cartridge with 1 mL of methanol. | This step removes lipophilic interferences that are not retained by the cation exchange mechanism. |

| 6. Elution | Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. | The basic elution solvent neutralizes the charge on the secondary amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution. |

| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. | This step concentrates the sample and ensures compatibility with the analytical column. |

LC-MS/MS Analysis

The reconstituted sample is ready for injection into an LC-MS/MS system. The chromatographic and mass spectrometric conditions should be optimized for the specific instrumentation used. A general starting point is provided below.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-desmethyl eletriptan | 369.2 | [To be determined by infusion] |

| Eletriptan-d5 (IS) | 388.2 | [To be determined by infusion] |

Data Presentation

All quantitative data should be summarized in clear and well-structured tables. An example of a calibration curve summary table is provided below.

Table 1: Calibration Curve Summary for N-desmethyl eletriptan in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 1 | 0.012 | 102.5 | 4.2 |

| 5 | 0.058 | 98.7 | 3.1 |

| 10 | 0.115 | 101.1 | 2.5 |

| 50 | 0.582 | 99.5 | 1.8 |

| 100 | 1.168 | 100.3 | 1.5 |

| 500 | 5.855 | 99.8 | 1.1 |

| 1000 | 11.721 | 100.1 | 0.9 |

Experimental Workflow Diagram

Caption: Workflow for the isolation of N-desmethyl eletriptan from biological samples.

Signaling Pathway Diagram (Metabolic Pathway)

Caption: Metabolic pathway of Eletriptan to N-desmethyl eletriptan.

References

Application Note: Impurity Profiling of Eletriptan Hydrochloride Using N-Desmethyl Eletriptan Hydrochloride as a Reference Standard

Introduction

Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used in the acute treatment of migraine headaches.[1][2] As with any active pharmaceutical ingredient (API), the purity of Eletriptan is critical to its safety and efficacy. Impurity profiling is an essential part of the drug development and manufacturing process, ensuring that the levels of any impurities are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[3]

One of the key process-related impurities and a known active metabolite of Eletriptan is N-Desmethyl Eletriptan.[4][5] This application note provides a detailed protocol for the identification and quantification of N-Desmethyl Eletriptan Hydrochloride in Eletriptan drug substance using High-Performance Liquid Chromatography (HPLC).

Regulatory Context

The ICH Q3A(R2) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances.[3] Any impurity present at a level greater than the identification threshold (typically ≥0.10%) must be structurally identified, and its safety profile assessed. Therefore, accurate and sensitive analytical methods are required to monitor and control impurities like N-Desmethyl Eletriptan.

This compound

N-Desmethyl Eletriptan is the only known active metabolite of Eletriptan, formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[4] It is also a potential impurity arising from the synthesis of Eletriptan. The availability of a high-purity this compound reference standard is crucial for the accurate quantification of this impurity in Eletriptan API batches.[6]

Experimental Protocols

Materials and Reagents

-

Eletriptan Hydrobromide API

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid

-

Water (HPLC grade)

Instrumentation

A validated HPLC system equipped with a UV detector is required. The following is a recommended configuration:

-

HPLC System: Waters 1525 HPLC system with a Waters 2489 UV/Visible detector or equivalent.[7]

-

Column: Waters Xterra Phenyl C18 (250mm x 4.6mm, 5 µm) or equivalent.[7]

-

Software: Breeze software or equivalent for data acquisition and processing.[7]

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the separation and quantification of N-Desmethyl Eletriptan from Eletriptan.

| Parameter | Value |

| Mobile Phase | A mixture of Buffer (0.5ml of triethylamine in 1000ml of water, pH adjusted to 6.8 with Orthophosphoric acid) and Acetonitrile in a gradient mode.[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm[7][8] |

| Injection Volume | 10 µL[7] |

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Eletriptan Sample Solution: Accurately weigh and dissolve approximately 25 mg of Eletriptan Hydrobromide API in 25 mL of diluent to obtain a concentration of 1 mg/mL.

-

Spiked Sample Solution (for method development and validation): Prepare a solution of Eletriptan Hydrobromide at 1 mg/mL and spike it with the this compound standard stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the API concentration).

Data Presentation

The following tables summarize the expected quantitative data for the analytical method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Data for this compound

| Parameter | Result |

| Linearity Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.05 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

Visualizations

Eletriptan Signaling Pathway

Eletriptan is an agonist of the 5-HT1B and 5-HT1D serotonin receptors. The activation of these G-protein coupled receptors leads to a cascade of intracellular events.

Caption: Eletriptan's mechanism of action via 5-HT1B/1D receptor signaling.

Experimental Workflow for Impurity Profiling

The following diagram outlines the logical steps for the impurity profiling of Eletriptan with a focus on N-Desmethyl Eletriptan.

Caption: Workflow for the impurity profiling of N-Desmethyl Eletriptan in Eletriptan API.

Conclusion